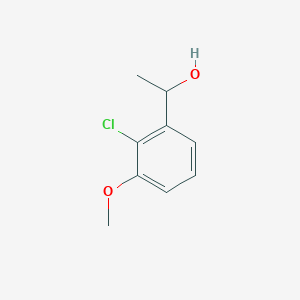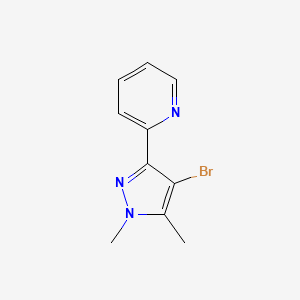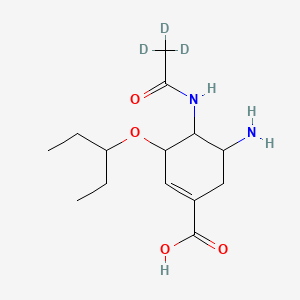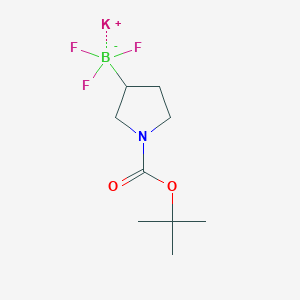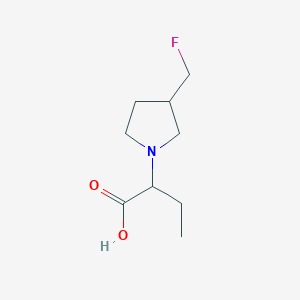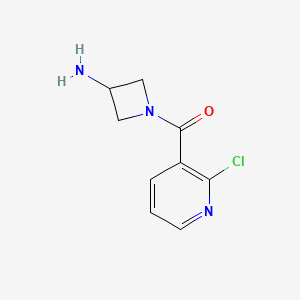
(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The compound is a crucial intermediate in synthesizing various heterocyclic compounds with potential antimicrobial, anticancer, and other biological activities. For example, Patel et al. (2011) synthesized new pyridine derivatives, including similar structures, demonstrating modest antimicrobial activity against bacteria and fungi, highlighting the compound's utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a closely related compound, emphasizing the importance of structural analysis in understanding the compound's properties and potential applications (Lakshminarayana et al., 2009).
Antimicrobial and Anticancer Agents
Several studies have synthesized derivatives of similar compounds, showing significant antimicrobial and anticancer activities. For instance, Hafez et al. (2016) developed novel pyrazole derivatives with potential as antimicrobial and anticancer agents, indicating the compound's versatility in drug discovery (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study by Wang et al. (2017) synthesized a PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the compound's application in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Molecular Docking and Structural Analysis
Katariya et al. (2021) synthesized new heterocyclic compounds, including oxazole, pyrazoline, and pyridine entities, and conducted molecular docking studies to assess their potential as anticancer and antimicrobial agents. This highlights the compound's role in the development of drugs with improved efficacy against pathogens and cancer cells (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-7(2-1-3-12-8)9(14)13-4-6(11)5-13/h1-3,6H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGFVFWXADEOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(N=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminoazetidin-1-yl)(2-chloropyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





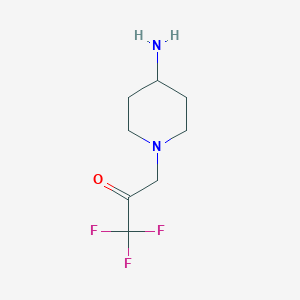

![5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1489174.png)
![Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1489175.png)

